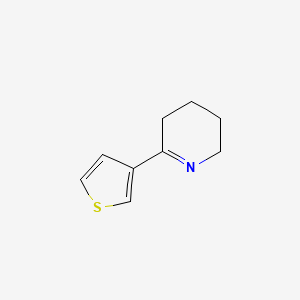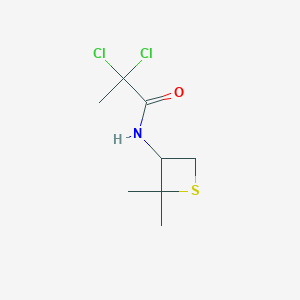
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide involves several steps. One common method includes the reaction of 2,2-dimethylthietane with a chlorinating agent to introduce the dichloro functionality, followed by the reaction with propanamide under controlled conditions .
Chemical Reactions Analysis
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)propanamide can be compared with other similar compounds, such as:
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2,2-Dichloro-N-(2,2-dimethylthietan-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Properties
Molecular Formula |
C8H13Cl2NOS |
|---|---|
Molecular Weight |
242.17 g/mol |
IUPAC Name |
2,2-dichloro-N-(2,2-dimethylthietan-3-yl)propanamide |
InChI |
InChI=1S/C8H13Cl2NOS/c1-7(2)5(4-13-7)11-6(12)8(3,9)10/h5H,4H2,1-3H3,(H,11,12) |
InChI Key |
ZEQWBKRDFWMPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(=O)C(C)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


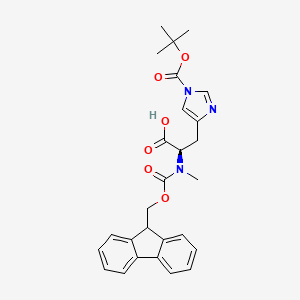
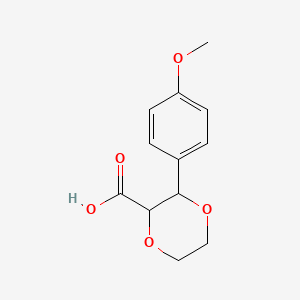
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
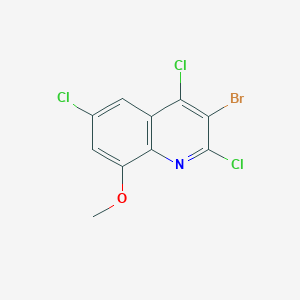
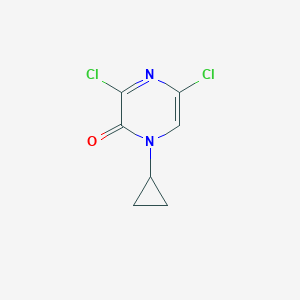
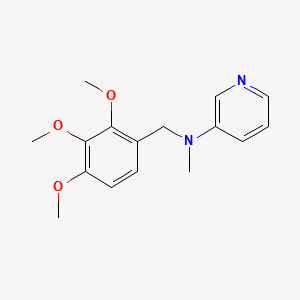
![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
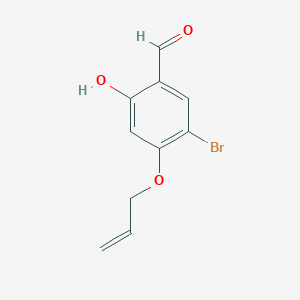
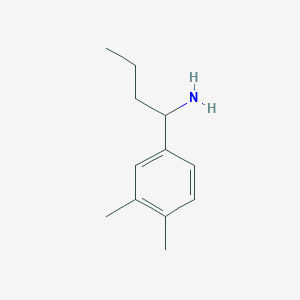
![D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)
![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
